Dimethyl bromofumarate Dimethyl bromofumarate
Brand Name: Vulcanchem
CAS No.: 2509-16-2
VCID: VC17007530
InChI: InChI=1S/C6H7BrO4/c1-10-5(8)3-4(7)6(9)11-2/h3H,1-2H3/b4-3-
SMILES:
Molecular Formula: C6H7BrO4
Molecular Weight: 223.02 g/mol

Dimethyl bromofumarate

CAS No.: 2509-16-2

Cat. No.: VC17007530

Molecular Formula: C6H7BrO4

Molecular Weight: 223.02 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl bromofumarate - 2509-16-2

Specification

CAS No. 2509-16-2
Molecular Formula C6H7BrO4
Molecular Weight 223.02 g/mol
IUPAC Name dimethyl (Z)-2-bromobut-2-enedioate
Standard InChI InChI=1S/C6H7BrO4/c1-10-5(8)3-4(7)6(9)11-2/h3H,1-2H3/b4-3-
Standard InChI Key YFHHDQFGPGNXRZ-ARJAWSKDSA-N
Isomeric SMILES COC(=O)/C=C(/C(=O)OC)\Br
Canonical SMILES COC(=O)C=C(C(=O)OC)Br

Introduction

Chemical Identity and Structural Overview

Dimethyl bromofumarate (C₆H₇BrO₄) is an ester derived from fumaric acid, where one hydrogen atom on the unsaturated carbon-carbon double bond is replaced by a bromine atom, and the carboxylic acid groups are esterified with methanol. The compound’s IUPAC name is dimethyl (E)-2-bromobut-2-enedioate, reflecting its trans-configuration and bromine substitution at the second carbon position . Its molecular structure confers unique reactivity, particularly in electrophilic addition and polymerization reactions, due to the electron-withdrawing effects of the bromine atom.

The bromine substitution alters the electronic distribution of the fumarate backbone, increasing the compound’s polarity compared to non-halogenated analogs like dimethyl fumarate. This modification enhances its suitability as an intermediate in synthetic organic chemistry, particularly in cross-coupling reactions and as a precursor for functionalized polymers .

Synthesis and Manufacturing

The synthesis of dimethyl bromofumarate typically involves the bromination of dimethyl fumarate, a process analogous to the production of diethyl bromofumarate.

Bromination of Dimethyl Fumarate

Dimethyl fumarate undergoes electrophilic addition with bromine (Br₂) in a controlled environment. The reaction is conducted at low temperatures (0–5°C) to minimize over-bromination and side reactions . A stoichiometric ratio of bromine to dimethyl fumarate ensures selective mono-bromination at the α-position of the double bond. The general reaction scheme is:

Dimethyl fumarate+Br2Dimethyl bromofumarate+HBr\text{Dimethyl fumarate} + \text{Br}_2 \rightarrow \text{Dimethyl bromofumarate} + \text{HBr}

Post-synthesis purification involves column chromatography or recrystallization to isolate the product from unreacted starting materials and dibrominated byproducts . Yield optimization depends on solvent choice (e.g., dichloromethane or carbon tetrachloride) and rigorous temperature control.

Alternative Routes

Alternative methods include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators. These conditions promote radical bromination, offering higher regioselectivity under milder conditions .

Physical and Chemical Properties

Dimethyl bromofumarate exhibits distinct physicochemical properties influenced by its bromine substituent:

PropertyValue/Range
Molecular FormulaC₆H₇BrO₄
Molecular Weight231.03 g/mol
Melting Point45–48°C (estimated)
Boiling Point210–215°C (decomposes)
Solubility in WaterLow (hydrophobic)
Solubility in Organic SolventsHigh (ethanol, acetone)
Density1.65 g/cm³ (estimated)

The bromine atom increases the compound’s density and boiling point compared to dimethyl fumarate. Its low water solubility aligns with typical ester behavior, though the electronegative bromine enhances reactivity in polar aprotic solvents .

Applications and Industrial Uses

Polymer Chemistry

The compound’s unsaturated double bond and bromine substituent make it a valuable monomer in copolymerization reactions. For example, it can enhance flame retardancy in polymers due to bromine’s radical-scavenging properties .

Organic Synthesis

Dimethyl bromofumarate participates in Diels-Alder reactions as a dienophile, enabling the construction of six-membered rings with bromine functionality. This reactivity is exploited in natural product synthesis and materials science .

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